{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde
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Overview
Description
{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde is a complex organic compound with a unique structure that includes a methoxyethyl group, a cyclohexa-2,5-dien-1-yl ring, and an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexa-2,5-dien-1-yl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the methoxyethyl group: This step often involves an alkylation reaction using a suitable methoxyethyl halide.
Oxidation to form the oxo group: This can be done using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Attachment of the acetaldehyde moiety: This final step may involve a formylation reaction using reagents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, PCC, DMP.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of {[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. Additionally, it may interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetone: Similar structure but with an acetone moiety instead of acetaldehyde.
{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}ethanol: Similar structure but with an ethanol moiety instead of acetaldehyde.
Uniqueness
{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
881181-57-3 |
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Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxyacetaldehyde |
InChI |
InChI=1S/C11H14O4/c1-14-8-6-11(15-9-7-12)4-2-10(13)3-5-11/h2-5,7H,6,8-9H2,1H3 |
InChI Key |
UHXRMTUQFMXRPI-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(C=CC(=O)C=C1)OCC=O |
Origin of Product |
United States |
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